

## EZH2-IN-15 (SHR2554): A Chemical Probe for Interrogating EZH2 Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | EZH2-IN-15 |           |
| Cat. No.:            | B2451217   | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. **EZH2-IN-15**, also known as SHR2554, is a potent and selective, orally bioavailable small-molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of **EZH2-IN-15** as a chemical probe, detailing its mechanism of action, biochemical and cellular activity, selectivity, and its application in preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers utilizing **EZH2-IN-15** to investigate EZH2 biology and its role in disease.

# Introduction to EZH2 and its Role in Cellular Signaling

EZH2 is a key epigenetic regulator that, as the catalytic core of the PRC2 complex, mediates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to H3K27.[1] This trimethylation of H3K27 leads to chromatin compaction and the silencing of target genes, many of which are involved in cell cycle control and tumor suppression.[1] Overexpression and gain-



of-function mutations of EZH2 are frequently observed in various cancers, including lymphomas and solid tumors, and are often associated with poor prognosis.[2] The critical role of EZH2 in cancer has driven the development of small-molecule inhibitors to probe its function and as potential therapeutic agents.[2]

EZH2 is involved in multiple signaling pathways that are crucial for cancer development and progression. These include, but are not limited to:

- Cell Cycle Regulation: EZH2 represses the expression of cyclin-dependent kinase inhibitors, thereby promoting cell cycle progression.
- Wnt/β-catenin Pathway: EZH2 can interact with components of the Wnt signaling pathway to regulate gene expression.
- PI3K/Akt Pathway: EZH2 activity can be modulated by signaling through the PI3K/Akt pathway.
- Immune Modulation: EZH2 plays a role in regulating the differentiation and function of immune cells, and its inhibition can impact the tumor microenvironment.[2]

## EZH2-IN-15 (SHR2554): A Potent and Selective EZH2 Inhibitor

**EZH2-IN-15** (SHR2554) is an orally available, selective inhibitor of EZH2 with potential antineoplastic activity.[1] It competitively binds to the catalytic SET domain of EZH2, blocking its methyltransferase activity.[2] This inhibition prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

## **Chemical Properties**



| Property          | Value                                                                                                                                                    |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(piperidin-1-ylmethyl)benzofuran-4-carboxamide |  |
| Alternative Names | SHR2554, zeprumetostatum                                                                                                                                 |  |
| CAS Number        | 2098545-98-1                                                                                                                                             |  |
| Molecular Formula | C32H44N4O4                                                                                                                                               |  |
| Molecular Weight  | 548.73 g/mol                                                                                                                                             |  |

Note: The synthesis of **EZH2-IN-15** (SHR2554) is a complex multi-step process. While detailed proprietary synthesis schemes are not publicly available, the general approaches for synthesizing similar pyridone-containing EZH2 inhibitors often involve the coupling of key heterocyclic intermediates.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **EZH2-IN-15** (SHR2554), providing a basis for its characterization as a potent and selective chemical probe.

Table 1: Biochemical Potency of EZH2-IN-15 (SHR2554)

against Wild-Type and Mutant EZH2

| Target           | IC50 (nM) | Reference |
|------------------|-----------|-----------|
| EZH2 (Wild-Type) | 0.87      | [2][3]    |
| EZH2 (Y641C)     | 16.80     | [3]       |
| EZH2 (Y641F)     | 2.68      | [3]       |
| EZH2 (Y641N)     | 1.79      | [3]       |
| EZH2 (Y641S)     | 5.07      | [3]       |
| EZH2 (A677G)     | 1.13      | [2]       |



Table 2: Cellular Activity of EZH2-IN-15 (SHR2554)

| Assay                        | Cell Line                        | IC50 (nM)  | Reference |
|------------------------------|----------------------------------|------------|-----------|
| H3K27me3 Inhibition          | Pfeiffer                         | 1.63       | [3][4]    |
| Cell Proliferation<br>(144h) | Various T-cell<br>lymphoma lines | 365 - 3001 | [5]       |

Table 3: Selectivity Profile of EZH2-IN-15 (SHR2554)

| Methyltransferase                         | IC50 (nM) | Selectivity (fold vs.<br>EZH2 WT) | Reference |
|-------------------------------------------|-----------|-----------------------------------|-----------|
| EZH2 (WT)                                 | 0.87      | 1                                 | [3]       |
| EZH1                                      | 19.10     | 22                                | [3]       |
| Other<br>Methyltransferases<br>(22 total) | >10,000   | >11,494                           | [3]       |
| DNA<br>Methyltransferases (3<br>total)    | >10,000   | >11,494                           | [3][6]    |

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the activity of **EZH2-IN-15** (SHR2554).

## **Biochemical EZH2 Inhibition Assay (Radiometric)**

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.

#### Materials:

 Recombinant human five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2)



- Histone H3 (1-25) peptide substrate
- [3H]-S-adenosyl-L-methionine ([3H]-SAM)
- **EZH2-IN-15** (SHR2554)
- S-adenosyl-L-homocysteine (SAH) for stop solution
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- Scintillation cocktail and microplates
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of EZH2-IN-15 in DMSO.
- In a 96-well plate, add the PRC2 complex and the histone H3 peptide substrate diluted in assay buffer.
- Add the diluted EZH2-IN-15 or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding [3H]-SAM.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a high concentration of non-radiolabeled SAH.
- Transfer the reaction mixture to a filter plate and wash multiple times with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.



Calculate the percent inhibition for each concentration of EZH2-IN-15 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[7]

## Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay quantifies the reduction in global H3K27me3 levels in cells treated with **EZH2-IN-15**.

#### Materials:

- Cancer cell line of interest (e.g., Pfeiffer)
- · Complete cell culture medium
- **EZH2-IN-15** (SHR2554)
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of EZH2-IN-15 or DMSO for a specified duration (e.g., 72-144 hours).



- Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%).
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27me3 levels.

## **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the effect of **EZH2-IN-15** on the proliferation and viability of cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well opaque-walled plates
- **EZH2-IN-15** (SHR2554)
- DMSO (vehicle control)



- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of EZH2-IN-15 in cell culture medium.
- Treat the cells with the diluted compound or DMSO for the desired duration (e.g., 6 days).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8][9]

## Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to EZH2 function and the use of **EZH2-IN-15** as a chemical probe.





Click to download full resolution via product page

Caption: EZH2 Signaling Pathway and Inhibition by EZH2-IN-15.





Click to download full resolution via product page

Caption: Competitive Inhibition Mechanism of **EZH2-IN-15**.





Click to download full resolution via product page

Caption: Experimental Workflow for Validating **EZH2-IN-15**.



### In Vivo Studies and Clinical Relevance

Preclinical studies have demonstrated that **EZH2-IN-15** (SHR2554) has anti-proliferative effects in lymphoma cells and in xenograft models.[2] These promising preclinical findings have led to its investigation in human clinical trials. A first-in-human, phase 1 study of SHR2554 in patients with relapsed or refractory mature lymphoid neoplasms showed an acceptable safety profile and promising anti-tumor activity.[10] The recommended Phase 2 dose was determined to be 350 mg twice daily.[10] Notably, SHR2554 demonstrated a significant objective response rate in patients with peripheral T-cell lymphoma (PTCL).[2] These clinical data underscore the potential of **EZH2-IN-15** as a therapeutic agent and validate its use as a chemical probe to study EZH2 function in a clinically relevant context. Pharmacokinetic studies in humans have shown that SHR2554 is orally bioavailable and is primarily metabolized by CYP3A4.[11]

## Conclusion

**EZH2-IN-15** (SHR2554) is a potent, selective, and orally bioavailable chemical probe for the EZH2 histone methyltransferase. Its well-characterized biochemical and cellular activity, along with its demonstrated in vivo efficacy, make it an invaluable tool for researchers investigating the role of EZH2 in normal physiology and disease. This technical guide provides a comprehensive resource to facilitate the effective use of **EZH2-IN-15** in laboratory and preclinical research, with the ultimate goal of advancing our understanding of EZH2-mediated biology and the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validating Chemical Probes [efmc.info]
- 4. researchgate.net [researchgate.net]



- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. SETD2 and EZH2: Two epigenetic drivers of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EZH2-IN-15 (SHR2554): A Chemical Probe for Interrogating EZH2 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2451217#ezh2-in-15-as-a-chemical-probe-for-ezh2-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com